N-Cyclohexylformamide

Catalog No.
S582123
CAS No.
766-93-8
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclohexylformamide

CAS Number

766-93-8

Product Name

N-Cyclohexylformamide

IUPAC Name

N-cyclohexylformamide

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9)

InChI Key

SWGXDLRCJNEEGZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC=O

Synonyms

N-cyclohexylformamide

Canonical SMILES

C1CCC(CC1)NC=O

Enzyme Studies:

  • Alcohol Dehydrogenase: N-Cyclohexylformamide binds to the complex of horse liver alcohol dehydrogenase with NADH (nicotinamide adenine dinucleotide, reduced) and mimics the Michaelis complex, an intermediate state crucial for the enzyme's activity in aldehyde reduction. This property allows researchers to study the enzyme's mechanism and identify potential drug targets. Source: [N-Cyclohexylformamide 99 766-93-8 - Sigma-Aldrich: ]

Microbial Processes:

  • Isonitrile Hydratase: This enzyme, found in the bacterium Pseudomonas putida N19-2, catalyzes the hydration of cyclohexyl isocyanide to N-cyclohexylformamide. Studying this process helps researchers understand the bacterium's metabolic pathways and potential applications in bioremediation or industrial processes. Source: [N-Cyclohexylformamide 99 766-93-8 - Sigma-Aldrich: ]

Organic Synthesis:

  • 2-Methylidene-1,3-selenazolidine Derivatives: N-Cyclohexylformamide has been used as a starting material in the synthesis of these specific organic compounds, which have potential applications in medicinal chemistry and materials science. Source: [N-Cyclohexylformamide 99 766-93-8 - Sigma-Aldrich: ]

Natural Product Identification:

  • Occurrence: N-Cyclohexylformamide has been identified as a natural product found in plants like grapevine (Vitis vinifera) and the single-celled organism Euglena gracilis. This finding contributes to the understanding of these organisms' secondary metabolite profiles and potential biological activities. Source: [N-Cyclohexylformamide | C7H13NO | CID 13017 - PubChem: )]

N-Cyclohexylformamide is an organic compound classified as a secondary carboxylic acid amide. Its chemical formula is C7H13NOC_7H_{13}NO, and it consists of a cyclohexane ring substituted with a formamido group. This compound is known for its role as a metabolite in mice and possesses properties typical of formamides, which are characterized by the general structure RC(=O)N(R)HRC(=O)N(R')H where RR and RR' can be alkyl or aryl groups . The compound has garnered attention for its potential applications in various chemical processes, particularly in organic synthesis.

There is no documented research on the specific mechanism of action of N-Cyclohexylformamide.

Safety data for N-Cyclohexylformamide is not widely available. However, as with most organic compounds, it is advisable to handle it with care, wearing gloves and eye protection when working with it in a well-ventilated area [].

N-Cyclohexylformamide can be synthesized through the reaction of cyclohexylamine with methanol, yielding the compound in moderate to high yields (around 73%) when using specific catalytic conditions . The mechanism involves the oxidation coupling of methanol and primary amines, facilitated by catalysts that enhance the reaction efficiency.

Key Reactions:

  • N-Formylation Reaction: Cyclohexylamine + Methanol → N-Cyclohexylformamide
  • Catalysts: Various metal-based catalysts, particularly chromium-based ones, have been employed to optimize yields in these reactions .

Several methods exist for synthesizing N-Cyclohexylformamide:

  • Oxidative Coupling:
    • Reactants: Cyclohexylamine and methanol.
    • Conditions: Use of catalysts like chromium complexes to facilitate the reaction.
    • Yield: Approximately 73% under optimized conditions .
  • Direct Formylation:
    • Utilizing formic acid or other formylating agents in the presence of suitable catalysts can also yield N-Cyclohexylformamide effectively.

N-Cyclohexylformamide finds applications primarily in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals. Its structural properties make it useful in developing compounds with specific functionalities, especially in medicinal chemistry.

Potential

N-Cyclohexylformamide shares structural similarities with several other formamides and secondary amides. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
N-MethylformamideC2H5NOC_2H_5NOSimple formamide with a methyl group.
N,N-DimethylformamideC3H7NC_3H_7NCommon solvent and reagent in organic synthesis.
N-PhenylformamideC7H7NOC_7H_7NOContains a phenyl group, used in pharmaceuticals.
N,N-DiethylformamideC6H13NC_6H_{13}NUsed as a solvent and reagent; similar reactivity.

Uniqueness of N-Cyclohexylformamide

N-Cyclohexylformamide's unique cyclohexane structure provides distinct steric and electronic properties compared to other formamides, potentially influencing its reactivity and interaction profiles. Its role as a mouse metabolite also highlights its biological relevance, which may differ from more commonly studied formamides.

Physical Description

Solid; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

127.099714038 g/mol

Monoisotopic Mass

127.099714038 g/mol

Boiling Point

260.0 °C

Heavy Atom Count

9

Melting Point

39.5 °C

UNII

X2CFE4SDT6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

766-93-8

Wikipedia

Cyclohexylformamide

Dates

Modify: 2023-08-15

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